N-(3,4-dimethylphenyl)methanesulfonamide N-(3,4-dimethylphenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 71270-52-5
VCID: VC4501715
InChI: InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)10-13(3,11)12/h4-6,10H,1-3H3
SMILES: CC1=C(C=C(C=C1)NS(=O)(=O)C)C
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27

N-(3,4-dimethylphenyl)methanesulfonamide

CAS No.: 71270-52-5

Cat. No.: VC4501715

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)methanesulfonamide - 71270-52-5

Specification

CAS No. 71270-52-5
Molecular Formula C9H13NO2S
Molecular Weight 199.27
IUPAC Name N-(3,4-dimethylphenyl)methanesulfonamide
Standard InChI InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)10-13(3,11)12/h4-6,10H,1-3H3
Standard InChI Key FEAQUEVPYMLSMS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NS(=O)(=O)C)C

Introduction

Chemical Identity and Nomenclature

N-(3,4-Dimethylphenyl)methanesulfonamide is systematically named according to IUPAC guidelines as N-(3,4-dimethylphenyl)methanesulfonamide. Its molecular formula, C₉H₁₃NO₂S, corresponds to a molecular weight of 199.27 g/mol and an exact mass of 199.067 g/mol . The compound’s structure consists of a benzene ring substituted with methyl groups at the 3- and 4-positions, linked via a sulfonamide group to a methane sulfonyl moiety (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂S
Molecular Weight199.27 g/mol
Exact Mass199.067 g/mol
LogP2.83
Polar Surface Area (PSA)54.55 Ų

Synthesis and Manufacturing

The synthesis of N-(3,4-dimethylphenyl)methanesulfonamide follows a two-step protocol derived from analogous sulfonamide preparations :

Reaction Mechanism

  • Sulfonation: Methane sulfonyl chloride reacts with 3,4-dimethylaniline in a nitroalkane solvent (e.g., nitroethane or nitropropane) at 25–30°C.

  • Work-Up: The reaction mixture is heated to 50–80°C to dissolve the sulfonamide product, followed by filtration to remove insoluble amine hydrochloride salts. The product is crystallized by cooling the filtrate to 0–25°C .

Example Synthesis (Adapted from )

  • Reactants: Methane sulfonyl chloride (8 moles), 3,4-dimethylaniline (16 moles), nitroethane (2000 parts).

  • Procedure: The sulfonyl chloride is added dropwise to the amine in nitroethane at 25–30°C. After heating to 50°C, the mixture is filtered to remove by-product salts. The filtrate is cooled to precipitate crystals, yielding a 94.3% pure product.

Solvent Recycling

Nitroalkane solvents are recycled without purification, as residual sulfonamide dissolved in the solvent is retained for subsequent batches, ensuring minimal waste .

Structural and Conformational Analysis

X-ray crystallography reveals critical insights into the compound’s molecular geometry :

Key Structural Features

  • Anti Conformation: The N–H bond is antiperiplanar to the meta-methyl group (C3–CH₃), while the methanesulfonyl group occupies the opposite side of the benzene plane .

  • Hydrogen Bonding: Molecules form chains via N–H···O hydrogen bonds between the amide hydrogen and sulfonyl oxygen (Fig. 2). The bond distance is approximately 2.08 Å, typical for such interactions .

Table 2: Selected Bond Parameters

Bond/AngleValueSource
S–N Bond Length1.632 Å
C–S–O Angles106.7°, 107.2°
N–H···O Distance2.08 Å

Torsional Geometry

The C–SO₂–NH–C torsion angle is -61.8°, indicating a gauche conformation that minimizes steric hindrance between the sulfonyl group and aromatic methyl substituents .

Physicochemical Properties and Stability

Solubility and Partitioning

  • LogP: 2.83 suggests moderate lipophilicity, suitable for membrane permeability in biological systems .

  • Polar Surface Area: 54.55 Ų aligns with sulfonamides’ capacity for hydrogen bonding, impacting solubility and protein binding .

Thermal Stability

While specific melting point data are unavailable for N-(3,4-dimethylphenyl)methanesulfonamide, analogous compounds like N-(3-methylphenyl)methanesulfonamide melt at 48.5°C , suggesting comparable thermal behavior.

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